2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Overview
Description
The compound “2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid” does not have a specific description available in the literature. However, it contains a trifluoromethyl group, which is a functional group with the formula -CF31. This group is often used in pharmaceuticals and drugs1.
Synthesis Analysis
There is no specific synthesis analysis available for this compound. However, various methods exist to introduce trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride1.Molecular Structure Analysis
The molecular structure of this compound is not readily available in the literature. However, the trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine1.Chemical Reactions Analysis
There is no specific chemical reaction analysis available for this compound. However, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature. However, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol1.Scientific Research Applications
Structural Characterization and Synthetic Methods
The synthesis and structural characterization of compounds related to 2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid have been explored in various studies. For instance, the structural analysis of a novel organic-inorganic hybrid perovskite-type material using XRD, NMR, FT-IR, and DFT provides insights into the protonation and stability of triazole ring-containing amino acids, showcasing the importance of intermolecular interactions in these compounds (Fizer et al., 2021). Another study focused on the synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, demonstrating their potential in antitumor activity (Guo-qiang Hu et al., 2008).
Chemical Properties and Biological Activity
The chemical properties and biological activities of 1,2,4-triazole derivatives have been extensively studied. For example, research on the acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids highlights the influence of substituents on acidity, which is crucial for their absorption and potential oral administration in medical applications (Kaplaushenko, 2014). Additionally, the synthesis of new nitrogen/sulfur heterocycles by linking various rings such as indole, 1,2,4-triazole, pyridazine, and quinoxaline showcases innovative approaches to creating compounds with potential biological activities (Boraei et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of 1,2,4-triazole and its derivatives are significant areas of research. Studies have synthesized and evaluated various derivatives for their antimicrobial properties against different bacterial and fungal strains, as well as their potential as antitumor agents, showing the versatility and therapeutic potential of these compounds (Demirbas et al., 2004).
Safety And Hazards
There is no specific safety and hazard information available for this compound. However, compounds with the trifluoromethyl group should be handled with care, as they are often strong acids1.
Future Directions
There is no specific future direction available for this compound. However, the trifluoromethyl group is often used in drug development, and further research into its properties and potential applications could be beneficial1.
properties
IUPAC Name |
2-[[4-amino-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-11(13,14)7-3-1-6(2-4-7)9-16-17-10(18(9)15)21-5-8(19)20/h1-4H,5,15H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJORDDINBLNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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